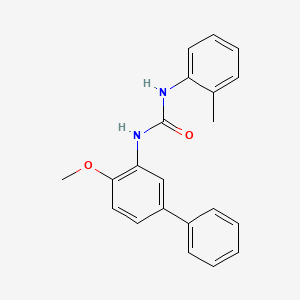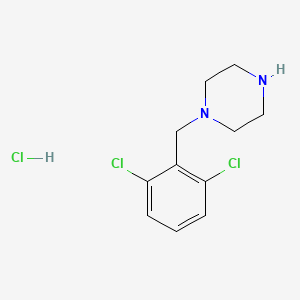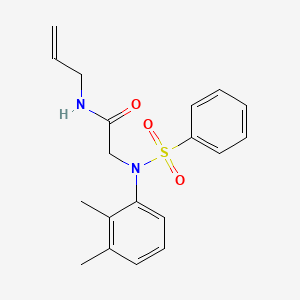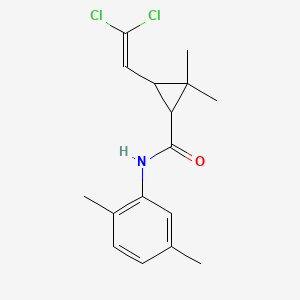
N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea, also known as MBPU, is a chemical compound that has been extensively studied for its potential biological and pharmacological applications. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its effects on biochemical and physiological processes.
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Studies have shown that N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea can inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. Additionally, N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea has been found to inhibit the activity of nuclear factor-kappa B, which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea has been shown to have several biochemical and physiological effects. Studies have shown that N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea can induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. Moreover, N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea has been shown to inhibit the replication of HIV-1 and other viruses, which can potentially lead to the development of new antiviral therapies.
Advantages and Limitations for Lab Experiments
N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea has several advantages for lab experiments, including its high purity and stability. Additionally, N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea is relatively easy to synthesize, which makes it a convenient compound for research purposes. However, N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea. One potential direction is to investigate the effects of N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea on other types of cancer cells and to explore its potential as a cancer therapy. Additionally, further studies are needed to understand the mechanism of action of N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea and to identify its molecular targets. Moreover, the development of new formulations and delivery methods for N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea could potentially improve its efficacy and reduce its toxicity.
Synthesis Methods
N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea can be synthesized using different methods, including the reaction of 4-methoxy-3-biphenylamine with 2-methylphenyl isocyanate. This reaction yields N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea as a white crystalline solid with a melting point of 190-192°C. Other methods of synthesis have also been reported, including the reaction of 4-methoxy-3-biphenylamine with 2-methylphenyl carbamate in the presence of a catalyst.
Scientific Research Applications
N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea has been extensively studied for its potential biological and pharmacological applications. This compound has been investigated for its anticancer, anti-inflammatory, and antiviral activities. Studies have shown that N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea has been found to have antiviral activity against HIV-1 and other viruses.
properties
IUPAC Name |
1-(2-methoxy-5-phenylphenyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-8-6-7-11-18(15)22-21(24)23-19-14-17(12-13-20(19)25-2)16-9-4-3-5-10-16/h3-14H,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGFABXBJWBDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-phenylphenyl)-3-(2-methylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4898007.png)
![5-imino-6-[2-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4898008.png)
![ethyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4898016.png)
![ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate](/img/structure/B4898021.png)

![2-(1-adamantyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4898034.png)
![5-(3,5-dichloro-2-methoxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4898043.png)
![2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4898052.png)
![2-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4898053.png)



![1-(4-bromophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4898104.png)